(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

CAS No.: 415686-07-6

Cat. No.: VC5478318

Molecular Formula: C18H18O3

Molecular Weight: 282.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 415686-07-6 |

|---|---|

| Molecular Formula | C18H18O3 |

| Molecular Weight | 282.339 |

| IUPAC Name | (E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-11-17(19)16-10-9-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b11-8+ |

| Standard InChI Key | DKEHFCGFAAZJAQ-DHZHZOJOSA-N |

| SMILES | CC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC |

Introduction

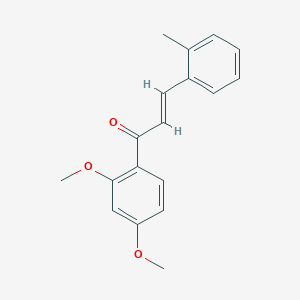

Chemical Structure and Nomenclature

The IUPAC name (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one reflects its trans-configuration (E-isomer) across the α,β-unsaturated carbonyl system. The molecule comprises:

-

A 2,4-dimethoxyphenyl group at the ketone position (C1), contributing electron-donating methoxy substituents.

-

A 2-methylphenyl group at the β-carbon (C3), introducing steric and electronic modulation.

-

A conjugated double bond (C2–C3) that enhances reactivity toward nucleophilic agents.

The molecular formula is C₁₈H₁₈O₃, with a molecular weight of 282.34 g/mol. The E-configuration is critical for its biological activity, as it stabilizes the planar structure necessary for interactions with cellular targets.

Synthesis and Preparation

The synthesis of chalcones like (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically follows the Claisen-Schmidt condensation (Figure 1), a base-catalyzed reaction between an acetophenone derivative and a benzaldehyde analog.

Reaction Conditions

| Component | Details |

|---|---|

| Ketone | 2,4-Dimethoxyacetophenone |

| Aldehyde | 2-Methylbenzaldehyde |

| Base | NaOH or KOH (10–20% w/v) |

| Solvent | Ethanol or methanol (reflux at 60–80°C) |

| Reaction Time | 4–6 hours |

| Purification | Recrystallization from ethanol or column chromatography |

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. The E-isomer predominates due to thermodynamic stability.

Physical and Chemical Properties

Physicochemical Data

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

-

¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy groups), δ 6.5–7.8 ppm (aromatic protons), and δ 7.2–7.5 ppm (vinyl protons).

-

MS: Molecular ion peak at m/z 282.34 (M⁺).

Biological Activities and Mechanisms

While direct studies on this compound are scarce, structurally analogous chalcones demonstrate the following activities:

Anticancer Effects

Chalcones inhibit cancer cell proliferation by:

-

Michael Addition: The α,β-unsaturated system reacts with thiol groups in proteins (e.g., thioredoxin reductase), disrupting redox balance.

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.

-

Cell Cycle Arrest: Blockade at G2/M phase via modulation of cyclin-dependent kinases.

Anti-Inflammatory Activity

Chalcones suppress NF-κB signaling, reducing cytokine production (e.g., TNF-α, IL-6). The methoxy groups enhance lipophilicity, improving membrane permeability.

Antimicrobial Properties

Electron-withdrawing substituents (e.g., methyl, methoxy) increase microbial membrane disruption. MIC values for analogs range from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Applications in Research

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for optimizing anticancer and antimicrobial agents.

-

Structure-Activity Relationship (SAR): Modifications at the 2-methylphenyl or methoxy groups alter potency and selectivity.

Organic Synthesis

-

Intermediate: Used in synthesizing heterocycles (e.g., pyrazolines, flavones) via cycloaddition or nucleophilic attack.

Comparison with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| (2E)-3-(4-Cl-phenyl) derivative | 4-Cl instead of 2-methyl | Higher electrophilicity, enhanced activity |

| (2E)-3-(4-F-phenyl) derivative | 4-F instead of 2-methyl | Improved bioavailability |

| (2E)-3-(4-MeO-phenyl) derivative | 4-MeO instead of 2-methyl | Reduced cytotoxicity, better solubility |

The 2-methyl group in (2E)-1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one balances steric hindrance and electronic effects, making it a versatile candidate for further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume